Ethyl vinyl ketone

Vue d'ensemble

Description

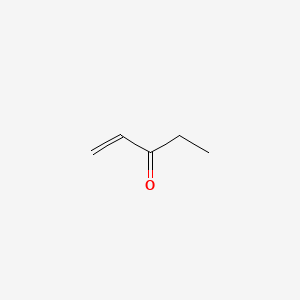

Ethyl vinyl ketone, also known as 1-penten-3-one, is an organic compound with the molecular formula C5H8O. It is a clear, colorless to amber liquid with a pungent, mustard-like odor. This compound is primarily used as a reagent in organic synthesis and is known for its reactivity due to the presence of both a vinyl group and a carbonyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl vinyl ketone can be synthesized through various methods. One common method involves the reaction of ethylene with a mixture of propionyl chloride, aluminum trichloride, and carbon disulfide . Another method involves the condensation of acetone and formaldehyde, followed by dehydration . Additionally, it can be prepared by the Mannich reaction involving diethylammonium chloride and acetone .

Industrial Production Methods

Industrial production of this compound typically involves the use of low-cost and commercially available reagents such as ethyl chloroformate and diisopropylethylamine . This method is efficient and can be applied to the synthesis of various natural products and complex molecules.

Analyse Des Réactions Chimiques

Halogeno Aldol Reaction

EVK undergoes a three-component halogeno aldol reaction with aldehydes mediated by TiCl₄:

-

Mechanism :

Reaction Outcomes

| Aldehyde Type | Yield Range | Stereoselectivity |

|---|---|---|

| Aromatic | 70–95% | High syn selectivity |

| Aliphatic | 60–85% | Moderate syn bias |

Oxidation Reactions

EVK undergoes OH radical-initiated oxidation , with two primary pathways:

-

H-atom abstraction from the methylene group (–CH₂–), forming a radical intermediate.

-

OH addition to the α-carbon of the double bond, leading to carbonyl-containing products .

Kinetic Data

| Reaction Pathway | Rate Coefficient (k, 298 K) | Dominance |

|---|---|---|

| α-Carbon OH Addition | 1.2 × 10⁻¹² cm³/molecule/s | Kinetically dominant |

| Methylene H-Abstraction | 2.8 × 10⁻¹³ cm³/molecule/s | Minor |

The total atmospheric lifetime of EVK is estimated at ~2.5 hours under standard conditions .

Polymerization and Stability

EVK is prone to spontaneous polymerization under heat or alkaline conditions, forming cross-linked products . This reactivity is attributed to its conjugated enone system, which stabilizes transition states during chain growth.

Applications De Recherche Scientifique

Ethyl vinyl ketone (EVK) is a versatile chemical compound with a variety of applications, primarily as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemical products . Its reactivity stems from its structure as an aliphatic α,β-unsaturated ketone, making it a Michael acceptor and alkylating agent .

Case Studies and Research Findings

Adduct Formation

Research has shown that this compound can form adducts with nucleophilic sites in proteins and DNA, indicating a potential risk for toxic effects. A study identified an adduct of EVK with N-terminal valine in hemoglobin (Hb) in human blood, with a mean adduct level of 40 ± 12 pmol/g Hb in 12 human blood samples. The reaction rate of EVK with blood was very rapid, with a half-life of less than 1 minute, and the adduct was found to be unstable, with a half-life of 7.6 hours .

Mutagenicity/Genotoxicity

Testing of EVK in bacterial test systems revealed it to be weakly genotoxic in the SOS Chromotest using E. coli strain PQ37. In the Ames/Salmonella assay using strain TA100, EVK was mutagenic with and without S-9 metabolic activation .

Commercial Synthesis

The Exxon Chemical Company's Plastics Technology Division developed an improved commercial route for synthesizing EVK from propionic acid with vinyl lithium, using 1,2-dimethoxyethane (DME) as a solvent. Aristech Chemical Corp. also obtained a patent for synthesizing EVK through a catalyzed vinylation of the corresponding ketone with paraformaldehyde .

Mécanisme D'action

Ethyl vinyl ketone exerts its effects through various mechanisms:

Comparaison Avec Des Composés Similaires

Ethyl vinyl ketone can be compared with other similar compounds such as:

Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.

Phenyl vinyl ketone: Contains a phenyl group, which affects its reactivity and polymerization behavior.

Higher Alkyl Vinyl Ketones: These compounds have longer alkyl chains, which influence their physical properties and reactivity.

This compound is unique due to its combination of a vinyl group and a carbonyl group, making it highly reactive and versatile in various chemical reactions and applications.

Activité Biologique

Ethyl vinyl ketone (EVK) is an α,β-unsaturated ketone that has garnered attention due to its biological activities and potential health impacts. This article provides a comprehensive overview of the biological activity of EVK, including its toxicological profiles, mechanisms of action, and physiological effects.

EVK is a reactive electrophilic substance (RES) commonly used in organic synthesis and as an intermediate in the production of various chemicals. Its structure allows it to participate in diverse chemical reactions, which can lead to both beneficial applications and potential toxicity.

Inhalation Toxicity

A significant study conducted by the National Toxicology Program assessed the inhalation toxicity of EVK in F344 rats and B6C3F1 mice. Animals were exposed to varying concentrations (0, 2, 4, or 8 ppm) for 6 hours a day over 13 weeks. The findings indicated:

- Target Organs : The nasal cavity was identified as the primary target organ, with notable pathologic changes including olfactory epithelial necrosis and squamous metaplasia observed at higher exposure levels (4 and 8 ppm) .

- Systemic Effects : Few systemic effects were noted; however, a transient decrease in leukocyte counts was recorded in male rats exposed to 8 ppm for short periods. No significant effects on reproductive parameters were observed .

Hemoglobin Adducts

Research has also characterized hemoglobin adducts formed from EVK exposure. The study indicated that daily exposure levels of EVK in humans are significantly lower than those of other dietary aldehydes, suggesting that while EVK can form adducts with hemoglobin, the risk from dietary sources may be more pronounced .

Recent studies have highlighted the role of EVK in plant physiology, particularly regarding stomatal closure in Arabidopsis thaliana. The mechanisms involved include:

- Potassium Efflux Regulation : EVK induces K efflux from guard cells, facilitating stomatal closure. This process is mediated by MRP4-dependent eATP accumulation and subsequent HO production .

- Gene Expression Modulation : The treatment with EVK resulted in significant upregulation of genes associated with ATP metabolism (APY1/2), reactive oxygen species production (RBOHD/F), and transport proteins (MRP4/5), indicating a complex regulatory network activated by EVK .

Case Study: Stomatal Response to EVK

In a controlled experiment, Arabidopsis seedlings were treated with EVK to assess its effects on stomatal behavior. Key findings included:

- eATP Levels : A marked increase in eATP concentration was observed within minutes of treatment, peaking at approximately 524 nM after 6 minutes .

- Mutant Analysis : Mutant lines deficient in MRP4 showed reduced K efflux and eATP accumulation, underscoring the importance of this transporter in mediating the effects of EVK on stomatal closure .

Summary of Biological Activities

The biological activity of this compound can be summarized as follows:

| Activity | Effect | Mechanism |

|---|---|---|

| Inhalation Toxicity | Respiratory tract irritation | Direct irritant effect |

| Hemoglobin Adduct Formation | Formation of adducts with hemoglobin | Reaction with nucleophiles |

| Stomatal Closure | Induction of K efflux | MRP4-dependent eATP accumulation |

| Gene Regulation | Upregulation of stress response genes | Reactive oxygen species signaling |

Propriétés

IUPAC Name |

pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5(6)4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDVCMBCGBIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29697-33-4 | |

| Record name | 1-Penten-3-one, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29697-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025318 | |

| Record name | Ethyl vinyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, polymerizes readily with heat or in the presence of alkali; powerful penetrating odour | |

| Record name | 1-Penten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1079/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

38.00 °C. @ 60.00 mm Hg | |

| Record name | 1-Penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in most organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 1-Penten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1079/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.842-0.848 | |

| Record name | 1-Penten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1079/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1629-58-9 | |

| Record name | 1-Penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1629-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001629589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-3-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Penten-3-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl vinyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl vinyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VINYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0053Y1AZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ethyl Vinyl Ketone?

A1: The molecular formula of this compound is C5H8O, and its molecular weight is 84.12 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, infrared spectrometry (IR) has been used to investigate the thermal degradation behavior of EVK polymers. [] Additionally, UV-visible spectroscopy has been employed to measure the wavelength dependence of its gas-phase absorption cross-sections. []

Q3: How reactive is this compound with nucleophiles?

A3: this compound, as an α,β-unsaturated ketone, readily reacts with nucleophiles via Michael addition. Studies have shown its high reactivity with the nucleophilic thiol group of Glutathione (GSH). []

Q4: Can this compound participate in Diels-Alder reactions?

A4: Yes, this compound can act as a dienophile in Diels-Alder reactions. Research shows its successful use in reactions with various dienes, including cyclopentadiene, methylcyclopentadiene, isoprene, and 2,3-dimethylbutadiene. [, ]

Q5: What role does this compound play in the synthesis of Stachybotrin D?

A5: Research suggests using isopropyl vinyl ketone, a close analog of EVK, in the Robinson annulation step of Stachybotrin D synthesis as a greener alternative to incorporate a methyl group. []

Q6: How does this compound interact with biological systems?

A6: this compound acts as a reactive electrophilic substance (RES). Studies have shown it can activate K+ efflux in Arabidopsis, leading to stomatal closure. This process involves interactions with MRP4 and RBOH proteins and subsequent H2O2 production. [, ]

Q7: Can this compound form adducts with biomolecules?

A7: Yes, EVK can form adducts with nucleophilic sites in proteins. One study identified an EVK adduct formed with the N-terminal valine in hemoglobin (Hb) in human blood samples. []

Q8: Does this compound induce any specific cellular responses?

A8: Research shows that EVK treatment increases H2O2 and intracellular calcium concentrations in Arabidopsis thaliana mesophyll cells. It also influences the expression of defense genes like WRKY53 and TGA5. []

Q9: What is the primary target organ of this compound toxicity?

A9: Inhalation studies indicate the nasal cavity as the major target organ for EVK toxicity in both rats and mice, causing lesions in the olfactory and respiratory epithelium. [, ]

Q10: What is known about the general toxicity of this compound?

A10: this compound is considered a reactive, direct-acting gaseous irritant. Its toxicity primarily affects the upper respiratory tract. [, ] Further research is necessary to fully understand its potential long-term effects.

Q11: What is known about the thermal degradation behavior of this compound polymers?

A11: Studies using thermogravimetry (TG) show that the thermal degradation of EVK polymers is influenced by the structure of substituents and the type of initiators used during polymerization. []

Q12: Have there been any computational studies on this compound?

A12: Yes, quantum mechanical studies have been conducted to understand the oxidation of EVK initiated by OH radicals. These studies involved calculating the potential energy surface and rate coefficients for various reaction pathways. []

Q13: Have any studies used computational methods to investigate the reactions of this compound?

A13: Yes, QM/MM simulations have been used to study the 1,3-dipolar cycloaddition reaction between pyridazinium dicyanomethanide and EVK in various solvents. These simulations provided insights into the mechanism and solvent effects on the reaction. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.